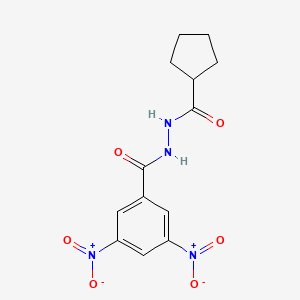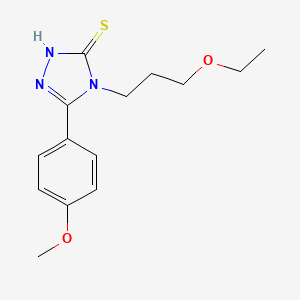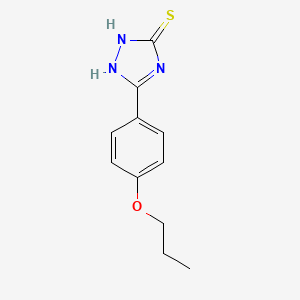
N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide
Descripción general
Descripción
N-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide, also known as CPDNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.28 g/mol. In
Mecanismo De Acción
The mechanism of action of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to inhibit the activity of various bacterial enzymes, making it a potential antibiotic.
Biochemical and Physiological Effects:
N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to have various biochemical and physiological effects. In animal studies, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of various tumors. In bacterial studies, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide is its ability to inhibit the activity of various enzymes and proteins, making it a potential therapeutic agent. Additionally, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide is relatively easy to synthesize and has a high yield. However, one of the limitations of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide. One area of research is the development of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the development of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide-based pesticides for use in agriculture. Additionally, research on the environmental applications of N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide, such as its use as a sensor for detecting environmental pollutants, is an area of growing interest.
Aplicaciones Científicas De Investigación
N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for diseases such as cancer. In agriculture, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various pests. In environmental science, N'-(cyclopentylcarbonyl)-3,5-dinitrobenzohydrazide has been studied for its potential use as a sensor for detecting environmental pollutants.
Propiedades
IUPAC Name |
N'-(cyclopentanecarbonyl)-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6/c18-12(8-3-1-2-4-8)14-15-13(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h5-8H,1-4H2,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAWAWOBIHFCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)
![5-({[4-(acetylamino)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4771063.png)

![5-(2,4-dichlorophenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4771075.png)
![N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B4771136.png)